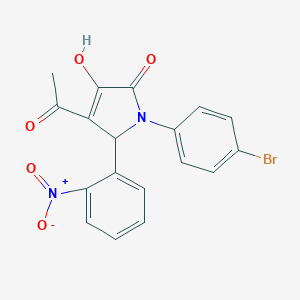
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes acetyl, bromophenyl, hydroxy, and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one typically involves multicomponent reactions. One common method involves the reaction of 4-bromo benzaldehyde with acetylacetone and an appropriate amine in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions . The reaction is carried out in an aqueous medium, making it environmentally friendly and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the nitro group.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as non-linear optical materials.
Wirkmechanismus
The mechanism of action of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-acetyl-1-(3-bromophenyl)-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-1-benzyl-5-methyl-1,2,3-triazole
Uniqueness
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one is unique due to the presence of both bromophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
332022-31-8 |
|---|---|
Molekularformel |
C18H13BrN2O5 |
Molekulargewicht |
417.2g/mol |
IUPAC-Name |
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H13BrN2O5/c1-10(22)15-16(13-4-2-3-5-14(13)21(25)26)20(18(24)17(15)23)12-8-6-11(19)7-9-12/h2-9,16,23H,1H3 |
InChI-Schlüssel |
TYLKDVCGOAPAML-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Br)O |
Kanonische SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















